molecular formula C28H38O12 B1246102 Javanicolide D

Javanicolide D

Cat. No. B1246102
M. Wt: 566.6 g/mol
InChI Key: BYOUNBVBMRXOLD-PVSFWKLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Javanicolide D is a natural product found in Brucea javanica with data available.

Scientific Research Applications

Novel Quassinoids Discovery

Javanicolide D, along with other novel quassinoids such as javanicolides C and other javanicosides, were isolated from the seeds of Brucea javanica. These discoveries expand the quassinoid compound family, known for their diverse biological activities. The structural elucidation of these compounds provides a foundation for further pharmacological and chemical studies aimed at exploring their potential applications in medicine and agriculture (Kim et al., 2004).

Antiviral Properties

Research on Brucea javanica seeds revealed that quassinoids, including javanicolide D, exhibit potent antiviral activities against the Tobacco Mosaic Virus (TMV). This discovery points to the potential application of javanicolide D in developing plant protection strategies and antiviral agents. The antiviral structure-activity relationship of quassinoids like javanicolide D against TMV suggests a promising avenue for agricultural biotechnology research to enhance crop resilience to viral pathogens (Yan et al., 2010).

Synthetic Challenges and Opportunities

Efforts towards synthesizing javanicolide D and related compounds underscore the chemical complexity and the synthetic challenges these molecules present. Such research endeavors not only aim to replicate the natural products but also to understand their biological mechanisms better and to explore modifications that could enhance their efficacy and specificity for various applications. The pursuit of synthesizing javanicolide D involves intricate strategies to construct its complex molecular architecture, offering insights into the synthetic chemistry field and potential pharmaceutical applications (Gillespie, 2020).

properties

Product Name

Javanicolide D

Molecular Formula

C28H38O12

Molecular Weight

566.6 g/mol

IUPAC Name

methyl (1R,2S,3R,6R,8S,11S,12S,13S,14R,15R,16S,17S)-11,12,15,16-tetrahydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4-oxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate

InChI

InChI=1S/C28H38O12/c1-11-7-14(29)21(32)26(5)13(11)9-15-27-10-38-28(24(35)37-6,22(33)17(31)19(26)27)20(27)18(23(34)39-15)40-16(30)8-12(2)25(3,4)36/h7-8,13-15,17-22,29,31-33,36H,9-10H2,1-6H3/b12-8+/t13-,14-,15+,17+,18+,19+,20+,21+,22-,26-,27+,28-/m0/s1

InChI Key

BYOUNBVBMRXOLD-PVSFWKLVSA-N

Isomeric SMILES

CC1=C[C@@H]([C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)O)(OC5)C(=O)OC)O)O)C)O)O

Canonical SMILES

CC1=CC(C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)O)(OC5)C(=O)OC)O)O)C)O)O

synonyms

javanicolide D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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